molecular formula C17H18ClNOS B5710027 2-[(3-chlorobenzyl)thio]-N-(2,5-dimethylphenyl)acetamide

2-[(3-chlorobenzyl)thio]-N-(2,5-dimethylphenyl)acetamide

Cat. No. B5710027
M. Wt: 319.8 g/mol
InChI Key: JJPBCUPBXXGGPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-chlorobenzyl)thio]-N-(2,5-dimethylphenyl)acetamide, also known as DTTA, is a chemical compound that has been extensively studied for its potential use as a research tool in various scientific fields. DTTA is a thioamide derivative that has been synthesized using various methods and has been found to exhibit interesting biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-[(3-chlorobenzyl)thio]-N-(2,5-dimethylphenyl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. 2-[(3-chlorobenzyl)thio]-N-(2,5-dimethylphenyl)acetamide has been found to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. 2-[(3-chlorobenzyl)thio]-N-(2,5-dimethylphenyl)acetamide has also been found to inhibit the aggregation of amyloid beta peptides, which are implicated in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
2-[(3-chlorobenzyl)thio]-N-(2,5-dimethylphenyl)acetamide has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that 2-[(3-chlorobenzyl)thio]-N-(2,5-dimethylphenyl)acetamide inhibits the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine, a neurotransmitter involved in cognitive function. 2-[(3-chlorobenzyl)thio]-N-(2,5-dimethylphenyl)acetamide has also been found to inhibit the aggregation of amyloid beta peptides, which are implicated in the development of Alzheimer's disease. In vivo studies have shown that 2-[(3-chlorobenzyl)thio]-N-(2,5-dimethylphenyl)acetamide improves cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

2-[(3-chlorobenzyl)thio]-N-(2,5-dimethylphenyl)acetamide has several advantages as a research tool, including its high purity and stability, and its ability to inhibit the activity of various enzymes and proteins. However, 2-[(3-chlorobenzyl)thio]-N-(2,5-dimethylphenyl)acetamide also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 2-[(3-chlorobenzyl)thio]-N-(2,5-dimethylphenyl)acetamide. One area of research is the development of 2-[(3-chlorobenzyl)thio]-N-(2,5-dimethylphenyl)acetamide derivatives with improved potency and selectivity. Another area of research is the investigation of the potential therapeutic applications of 2-[(3-chlorobenzyl)thio]-N-(2,5-dimethylphenyl)acetamide in the treatment of various diseases, including cancer and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of 2-[(3-chlorobenzyl)thio]-N-(2,5-dimethylphenyl)acetamide and its potential toxicity.

Synthesis Methods

2-[(3-chlorobenzyl)thio]-N-(2,5-dimethylphenyl)acetamide has been synthesized using various methods, including the reaction of 2,5-dimethylphenylacetic acid with thionyl chloride and 3-chlorobenzylamine, followed by the reaction of the resulting acid chloride with ammonia. Another method involves the reaction of 2,5-dimethylphenylacetic acid with thionyl chloride and 3-chlorobenzylthiol, followed by the reaction of the resulting acid chloride with ammonia. Both methods have been found to yield 2-[(3-chlorobenzyl)thio]-N-(2,5-dimethylphenyl)acetamide in good yields and high purity.

Scientific Research Applications

2-[(3-chlorobenzyl)thio]-N-(2,5-dimethylphenyl)acetamide has been used in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, 2-[(3-chlorobenzyl)thio]-N-(2,5-dimethylphenyl)acetamide has been studied for its potential use as a drug candidate for the treatment of various diseases, including cancer and neurodegenerative disorders. In biochemistry, 2-[(3-chlorobenzyl)thio]-N-(2,5-dimethylphenyl)acetamide has been used as a research tool to study the mechanisms of various enzymes and proteins. In pharmacology, 2-[(3-chlorobenzyl)thio]-N-(2,5-dimethylphenyl)acetamide has been used to study the pharmacokinetics and pharmacodynamics of various drugs.

properties

IUPAC Name

2-[(3-chlorophenyl)methylsulfanyl]-N-(2,5-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNOS/c1-12-6-7-13(2)16(8-12)19-17(20)11-21-10-14-4-3-5-15(18)9-14/h3-9H,10-11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJPBCUPBXXGGPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-chlorophenyl)methylsulfanyl]-N-(2,5-dimethylphenyl)acetamide

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